Abietic acid
Overview
Description
It is a major component of resin acid and is commercially significant due to its applications in various industries, including paints, soaps, foods, and soldering flux . Abietic acid is a colorless solid when pure but is often found as a glassy or partly crystalline yellowish solid in commercial samples .
Mechanism of Action
Target of Action
Abietic acid primarily targets various cellular proteins and enzymes involved in inflammatory and cancer pathways. Key targets include IKKβ (IκB kinase β), which plays a crucial role in the NF-κB signaling pathway, and HDAC3 (histone deacetylase 3), which is involved in chromatin remodeling and gene expression .
Mode of Action
this compound interacts with its targets through hydrophobic interactions, as demonstrated by molecular docking and molecular dynamics simulations . By binding to IKKβ, this compound inhibits the NF-κB pathway, reducing inflammation and promoting apoptosis in cancer cells. Its interaction with HDAC3 leads to changes in chromatin structure, affecting gene expression and further promoting anti-cancer effects .
Biochemical Pathways
This compound affects several biochemical pathways, including:
- NF-κB Pathway: Inhibition of IKKβ prevents the activation of NF-κB, reducing the expression of pro-inflammatory cytokines and promoting apoptosis .
- PI3K/AKT Pathway: this compound modulates this pathway, leading to cell cycle arrest and apoptosis .
- Mitochondrial Pathway: It increases reactive oxygen species (ROS) levels, causing oxidative stress, which downregulates Bcl-2 and upregulates Bax, leading to cytochrome c release and activation of caspase-3, ultimately inducing apoptosis .
Pharmacokinetics
This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME) properties:
- Absorption: this compound is poorly soluble in water but highly soluble in organic solvents like ethanol and acetone, which affects its bioavailability .
- Distribution: Once absorbed, it distributes throughout the body, particularly accumulating in fatty tissues due to its lipophilic nature .
- Metabolism: It undergoes metabolic transformation in the liver, where it is converted into various metabolites .
- Excretion: The metabolites are primarily excreted via the kidneys .
Result of Action
At the molecular level, this compound’s action results in the inhibition of inflammatory pathways and induction of apoptosis in cancer cells. This leads to reduced inflammation and tumor growth. At the cellular level, it causes cell cycle arrest, increased ROS production, and activation of apoptotic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence this compound’s efficacy and stability. For instance, its solubility and stability can be affected by the pH of the environment, with acidic or basic conditions potentially leading to degradation . Temperature variations can also impact its stability, with higher temperatures potentially causing decomposition . Additionally, the presence of other compounds, such as solvents or co-administered drugs, can affect its solubility and bioavailability .
This compound’s multifaceted mechanism of action and its interaction with various biochemical pathways make it a compound of significant interest for therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
: Wikipedia : Frontiers in Pharmacology : Frontiers in Pharmacology
Biochemical Analysis
Biochemical Properties
Abietic acid has been reported to exhibit various pharmacological activities, including anti-inflammatory, anti-convulsant, anti-obesity, and anti-allergic . It interacts with different molecular pathways, such as NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .
Cellular Effects
This compound has been found to have anticancer activities. It works against cancer through different molecular pathways, including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways . It also causes a gradual decrease in PI3K protein levels and significantly inhibits Akt activation in a dose-dependent manner .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has strong binding efficiency with the AchE and HDAC3 receptors, as indicated by Ligplot analysis and root mean square deviation analysis . In vitro tests with HeLa cells showed that this compound induces apoptosis in a concentration-dependent manner .
Temporal Effects in Laboratory Settings
Its anticancer activities have been observed through different molecular mechanisms .
Dosage Effects in Animal Models
Its anticancer activities suggest potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .
Transport and Distribution
Its ability to interact with various molecular pathways suggests that it may be widely distributed within cells .
Subcellular Localization
The subcellular localization of this compound is yet to be fully understood. Its ability to interact with various molecular pathways suggests that it may be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abietic acid is primarily extracted from tree rosin through a process called isomerization. The rosin, which is the solid portion of the oleoresin of coniferous trees, is subjected to heat treatment to convert resin acids into this compound . The process involves dissolving the rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove ethanol and acid. The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate .
Industrial Production Methods: In industrial settings, this compound is produced by converting resin acids into ester gum through a reaction with controlled amounts of glycerol or other polyhydric alcohols . This process enhances the drying properties of this compound, making it suitable for use in paints, varnishes, and lacquers .
Chemical Reactions Analysis
Types of Reactions: Abietic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is thermal oxidation, where this compound forms a peroxide intermediate, which then cracks to form hydroxyl-containing oxidized this compound . This reaction follows pseudo-first-order kinetics .
Common Reagents and Conditions:
Oxidation: this compound reacts with oxygen to form peroxides and hydroxyl-containing compounds.
Reduction: It can be reduced using hydrogenation reactions to form dehydrothis compound.
Substitution: this compound reacts with bases to form salts and with alcohols to form esters.
Major Products:
Oxidation: Hydroxyl-containing oxidized this compound.
Reduction: Dehydrothis compound.
Substitution: Abietates (esters or salts of this compound).
Scientific Research Applications
Abietic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Abietic acid belongs to the abietane diterpene group of organic compounds, which are derived from four isoprene units . Similar compounds include:
Dehydrothis compound: A reduced form of this compound with similar applications in medicine and industry.
Neothis compound: Another isomer of this compound found in rosin.
Palustric acid: A closely related resin acid with similar chemical properties.
Uniqueness: this compound is unique due to its widespread availability in coniferous trees and its extensive use in various industrial applications. Its ability to undergo multiple chemical reactions and form valuable derivatives further enhances its significance in scientific research and industry .
Properties
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-ONCXSQPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
Record name | ABIETIC ACID | |
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Related CAS |
10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt) | |
Record name | Abietic acid | |
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DSSTOX Substance ID |
DTXSID7022047 | |
Record name | Abietic acid | |
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Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline] | |
Record name | ABIETIC ACID | |
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Boiling Point |
482 °F at 9 mmHg (NTP, 1992) | |
Record name | ABIETIC ACID | |
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CAS No. |
514-10-3, 8050-09-7, 15522-12-0 | |
Record name | ABIETIC ACID | |
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Record name | Abietic acid | |
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Record name | Abietic acid | |
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Record name | Abietic acid dimer | |
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Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)- | |
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Record name | Abietic acid | |
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Record name | ABIETIC ACID | |
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Melting Point |
343 to 345 °F (NTP, 1992) | |
Record name | ABIETIC ACID | |
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Retrosynthesis Analysis
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